molecular formula C18H17N5O B12246239 2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12246239
M. Wt: 319.4 g/mol
InChI Key: NALCZNHRGYHIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a naphthyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and naphthyridine rings through various coupling reactions. Key steps may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine Ring: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Coupling with Naphthyridine Ring: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrimidine or naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of three distinct heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyrimidin-2-ylmethanone

InChI

InChI=1S/C18H17N5O/c24-18(17-20-9-2-10-21-17)23-11-6-13(7-12-23)15-5-4-14-3-1-8-19-16(14)22-15/h1-5,8-10,13H,6-7,11-12H2

InChI Key

NALCZNHRGYHIFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.